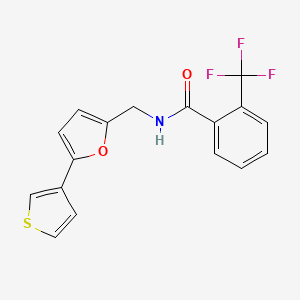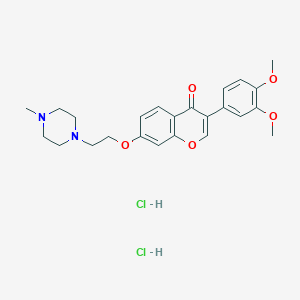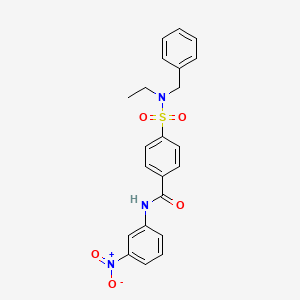
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TFMB-NH2, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide works by binding to the active site of KDM4D, preventing it from carrying out its normal function of removing methyl groups from histone proteins. This leads to changes in the expression of genes that are regulated by KDM4D, which can have downstream effects on cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on KDM4D, this compound has also been shown to affect other proteins in the body, including those involved in the regulation of the cell cycle and DNA damage response. Studies have also suggested that this compound may have anti-inflammatory effects, although the exact mechanisms underlying this are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide is its selectivity for KDM4D, which allows for specific modulation of gene expression. However, it is important to note that this compound may have off-target effects on other proteins, which could complicate interpretation of experimental results. Additionally, the relatively low solubility of this compound may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide. One area of interest is in understanding the mechanisms underlying its anti-cancer effects, which could lead to the development of new cancer therapies. Additionally, further investigation into the effects of this compound on other proteins in the body could shed light on its broader physiological effects. Finally, optimization of the synthesis method and development of new derivatives of this compound could lead to improved selectivity and efficacy.
Synthesemethoden
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The key steps in the synthesis include the formation of the furan ring, introduction of the thiophene moiety, and the final coupling of the benzamide and trifluoromethyl groups. The synthesis is relatively straightforward and can be carried out on a small scale in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide has been investigated for its potential application as a chemical probe to study the function of certain proteins in the body. Specifically, it has been shown to selectively inhibit the activity of a protein called lysine demethylase 4D (KDM4D), which is involved in the regulation of gene expression. This compound has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2S/c18-17(19,20)14-4-2-1-3-13(14)16(22)21-9-12-5-6-15(23-12)11-7-8-24-10-11/h1-8,10H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRYEEYFPGORTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2997521.png)
![8-Benzoyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2997522.png)
![N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide](/img/structure/B2997523.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2997525.png)

![2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2997530.png)
![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2997535.png)

![2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2997537.png)
![8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2997540.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2997542.png)